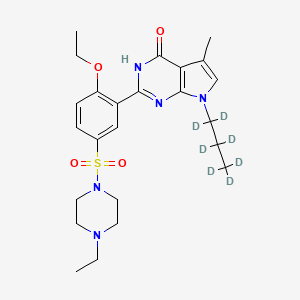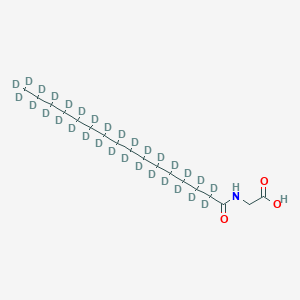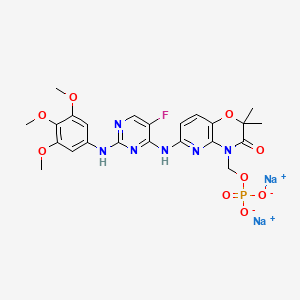
BPTES-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BPTES is a selective inhibitor of glutaminase-1 (GLS1), an enzyme that plays a crucial role in glutaminolysis, a metabolic pathway essential for the proliferation of cancer cells . The deuterated form, BPTES-d10, is used in scientific research to study the pharmacokinetics and metabolic stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BPTES-d10 involves the incorporation of deuterium atoms into the BPTES molecule. The general synthetic route includes the following steps:
Preparation of the thiadiazole ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Formation of the phenylacetamido group: The phenylacetamido group is introduced by reacting the thiadiazole intermediate with phenylacetyl chloride in the presence of a base such as triethylamine.
Deuteration: The final step involves the incorporation of deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Deuterated solvents and reagents are used to ensure the incorporation of deuterium atoms. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
BPTES-d10 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
BPTES-d10 has several scientific research applications, including:
Cancer Research: this compound is used to study the role of glutaminase-1 in cancer cell metabolism.
Pharmacokinetics: The deuterated form is used to study the pharmacokinetics and metabolic stability of BPTES.
Drug Development: This compound is used in the development of new GLS1 inhibitors with improved efficacy and reduced side effects.
Mecanismo De Acción
BPTES-d10 exerts its effects by selectively inhibiting glutaminase-1 (GLS1). GLS1 is an enzyme that catalyzes the conversion of glutamine to glutamate, a key step in the glutaminolysis pathway. By inhibiting GLS1, this compound reduces the availability of glutamate, which is essential for the proliferation and survival of cancer cells. This inhibition leads to reduced ATP production, increased oxidative stress, and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
CB-839: Another selective GLS1 inhibitor with similar antitumor activity.
DON (6-Diazo-5-oxo-L-norleucine): A glutamine analog that inhibits multiple enzymes in the glutaminolysis pathway.
Azaserine: An inhibitor of glutamine-utilizing enzymes, including GLS1.
Uniqueness of BPTES-d10
This compound is unique due to its deuterated nature, which provides improved metabolic stability and pharmacokinetic properties compared to non-deuterated BPTES. This makes it a valuable tool in pharmacokinetic studies and drug development .
Propiedades
Fórmula molecular |
C24H24N6O2S3 |
|---|---|
Peso molecular |
534.7 g/mol |
Nombre IUPAC |
2-(2,3,4,5,6-pentadeuteriophenyl)-N-[5-[2-[2-[5-[[2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-1,3,4-thiadiazol-2-yl]ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C24H24N6O2S3/c31-19(15-17-7-3-1-4-8-17)25-23-29-27-21(34-23)11-13-33-14-12-22-28-30-24(35-22)26-20(32)16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,25,29,31)(H,26,30,32)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
Clave InChI |
MDJIPXYRSZHCFS-LHNTUAQVSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)NC2=NN=C(S2)CCSCCC3=NN=C(S3)NC(=O)CC4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)CCSCCC3=NN=C(S3)NC(=O)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,21-dichloro-13-[2-(diethylamino)ethyl]-3-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione](/img/structure/B12425232.png)
![ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B12425243.png)


![[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12425252.png)


![2-[(4S,10S,16S,22S)-4-(4-aminobutyl)-16-benzyl-18-(2-cyclopropylacetyl)-12-[2-(3,5-dimethoxyphenyl)acetyl]-10,22-bis(2-methylpropyl)-6-(2-naphthalen-2-ylacetyl)-2,8,14,20,25-pentaoxo-28-thia-3,6,9,12,15,18,21,24-octazabicyclo[28.2.2]tetratriaconta-1(32),30,33-trien-24-yl]acetamide](/img/structure/B12425258.png)


![(2-methoxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate](/img/structure/B12425265.png)
